Tiocarbazil

描述

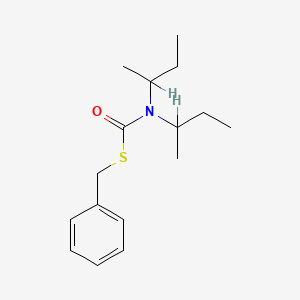

Structure

3D Structure

属性

IUPAC Name |

S-benzyl N,N-di(butan-2-yl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NOS/c1-5-13(3)17(14(4)6-2)16(18)19-12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSUVQBHRAWOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034425 | |

| Record name | Tiocarbazil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36756-79-3 | |

| Record name | Tiocarbazil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36756-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiocarbazil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036756793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiocarbazil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-benzyl di-sec-butylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOCARBAZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO440RHO7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Tiocarbazil

Established Synthetic Pathways for Tiocarbazil

The synthesis of this compound, like other thiocarbamate herbicides, typically involves reactions with thiocarbamate precursors. smolecule.com These methodologies aim to achieve optimal yield and purity through controlled reaction conditions and solvent selection. smolecule.com

Conventional Chemical Synthesis Routes for this compound

A common conventional approach for synthesizing this compound involves the reaction of a suitable amine with a carbonyl compound in the presence of a thioketone or thiol. smolecule.com Benzyl (B1604629) mercaptan (BM) serves as a crucial raw material in the production of various thiocarbamate herbicides, including this compound. nitrkl.ac.in Early methods for preparing benzyl mercaptan include the reaction of benzyl chloride (BC) with sodium sulfide (B99878) in an ethanolic solution at 90°C, as documented by Hoffman and Reid in 1923. nitrkl.ac.in Later, in 1988, Heather developed a synthesis route involving the reaction of benzyl chloride with a hydrogen sulfide (H₂S)-rich sodium hydroxide (B78521) solution at 50°C, achieving approximately 90% conversion within five hours. nitrkl.ac.in

Catalytic Approaches in this compound Synthesis Research

Catalytic methods have gained prominence in the synthesis of fine chemicals, including intermediates for thiocarbamate herbicides. Phase Transfer Catalysis (PTC) is a notable example, facilitating reactions between reactants that reside in immiscible phases. nitrkl.ac.infzgxjckxxb.comoperachem.comwiley-vch.de This approach offers several advantages over traditional synthesis methods, such as milder operating conditions, the use of more economical reagents, enhanced product selectivity, reduced reaction times, and the suppression of undesirable side reactions. nitrkl.ac.inias.ac.in PTC has found widespread application in over 600 synthesis processes, encompassing pharmaceuticals and agrochemicals. nitrkl.ac.in The fundamental principle of PTC involves the catalyst extracting a reactive anion from an aqueous phase into an organic phase, thereby enabling the reaction. ias.ac.in Common phase transfer catalysts include onium salts (e.g., quaternary ammonium (B1175870) and phosphonium (B103445) salts), crown ethers, cryptands, and open-chain polyethers like polyethylene (B3416737) glycols (PEG). nitrkl.ac.in

Investigation of Phase Transfer Catalysis in Thiocarbazil Production

Research has explored the application of phase transfer catalysis in the production of thiocarbamate precursors. For instance, the synthesis of dibenzyl sulfide (DBS) and benzyl mercaptan (BM) has been achieved through the reaction of benzyl chloride (BC) with an H₂S-rich aqueous methyldiethanolamine (MDEA) solution. This reaction was effectively catalyzed by tetrabutyl phosphonium bromide (TBPB) under liquid-liquid (L-L) phase transfer conditions. nitrkl.ac.in In another instance, dibenzyl disulfide (DBDS) was synthesized by introducing sulfur powder into an H₂S-rich aqueous monoethanolamine (MEA) solution, utilizing Amberlite IR-400 as a solid phase transfer catalyst in a liquid-liquid-solid (L-L-S) system. nitrkl.ac.in Furthermore, studies have investigated the use of ethyl triphenyl phosphonium bromide (ETPB) as a phase transfer catalyst for the synthesis of bis(4-chlorobenzyl)sulfide and chlorobenzyl mercaptan (CBM) from hydrogen sulfide.

Research on Industrial Synthesis and Scale-Up of this compound

The development of industrial-scale synthesis methods for herbicides like this compound focuses on economic efficiency, large-scale implementation, and high product purity. google.com While specific detailed industrial processes for this compound are not extensively detailed in public domain search results, general principles for large-scale herbicide production apply. For example, methods that utilize inexpensive raw materials and can be implemented on a large scale are considered economically efficient and suitable for industrial production. google.com The ability to achieve high yields with minimal by-product formation is also crucial for industrial viability, as impurities can degrade product quality and potentially harm crops. google.com The advantages of soluble phase transfer catalysis, including its applicability to industrial production, highlight its potential for scale-up in chemical manufacturing. ias.ac.in

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of existing agrochemicals like this compound are crucial for developing compounds with improved efficacy, broader spectrum activity, or enhanced environmental profiles. This often involves modifying the core structure to explore new herbicidal properties.

Structure-Activity Relationship (SAR) Elucidation in this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a chemical compound's structure influence its biological activity. For thiocarbamate herbicides, including this compound, SAR elucidation is vital for designing new analogs with optimized herbicidal properties. While detailed SAR studies specifically focused solely on this compound analogs are not extensively available in the provided search results, the broader context of thiocarbamate herbicides and other agrochemicals provides insights into the principles applied.

For instance, in the context of other herbicidally active compounds, SAR studies have suggested that specific structural moieties are crucial for phytotoxic activity. For example, in sarmentine and its analogs, either a long unsaturated fatty acid or pyrrolidine (B122466) was found to be crucial for phytotoxic activity, with the amide bond with a secondary amine appearing necessary. google.comgoogle.com This highlights the importance of evaluating the role of different functional groups and their spatial arrangement.

General SAR principles in agrochemical design often involve systematic modifications to the parent molecule, such as altering alkyl chains, introducing different substituents on aromatic rings, or changing the nature of the heteroatoms within the thiocarbamate linkage. The goal is to identify key pharmacophores responsible for the herbicidal effect and to optimize their interactions with biological targets in the plant. The impact of such modifications on factors like uptake, translocation, metabolism, and target site binding are typically investigated to establish comprehensive SAR profiles.

Rational Design Principles for this compound-Based Herbicides

The rational design of herbicides like this compound is deeply rooted in understanding their mechanism of action and the structure-activity relationships (SAR) that govern their efficacy and selectivity.

This compound functions as a thiocarbamate herbicide by interfering with plant cell division or disrupting specific enzymes crucial for plant growth nih.gov. Research indicates that the herbicidal activity of thiocarbamates is often attributed to their metabolic activation within the plant, leading to the formation of reactive sulfoxide (B87167) intermediates science.govgoogle.com.pg. This compound is classified as an inhibitor of very-long-chain fatty acids (VLCFA), a critical pathway in plant lipid biosynthesis science.gov. These herbicides inhibit elongases after the formation of malonyl-Co-A in the fatty acid biosynthesis pathway science.gov. Upon plant uptake, this compound is metabolically cleaved to produce an active form of the herbicide via sulfoxide enzyme activity science.gov. The condensing enzyme (VLCFA synthase), which is the target site for these herbicides, relies on a conserved, reactive cysteinyl sulfur in its active site that performs a nucleophilic attack on either its natural substrate or the herbicide science.gov.

Structure-activity relationship (SAR) studies are fundamental to optimizing the chemical properties of herbicides and elucidating their biological modes of action google.com. For thiocarbamate herbicides, such studies have revealed that structural similarities between the herbicide and certain amides can influence antidote activity, suggesting a basis for designing compounds with specific biological interactions core.ac.uk. The rational design of new herbicide candidates can also be guided by understanding the chemical characteristics that influence properties like soil sorption profiles researchgate.net. By systematically modifying the chemical structure and observing the resulting changes in herbicidal activity and environmental fate, researchers can rationally design new compounds with improved efficacy, selectivity, and environmental compatibility.

Application of Green Chemistry Principles in this compound Derivative Synthesis

The application of green chemistry principles in the synthesis of this compound derivatives is aimed at minimizing environmental impact and promoting sustainable chemical practices. Green chemistry, also known as sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliary substances, and designing for degradation researchgate.net.

In the context of thiocarbamate synthesis, several green chemistry approaches have been explored:

Green Solvents: The synthesis of thiocarbamates can be achieved in green solvents, as demonstrated by the thiol-dioxazolone modified Lossen rearrangement . The use of deep eutectic solvents and polyethylene glycol as reaction media for the synthesis of amino acid-based dithiocarbamates exemplifies the shift towards more environmentally benign solvents.

Catalyst-Free and Solvent-Free Conditions: Highly efficient, catalyst-free, one-pot syntheses of dithiocarbamates have been developed under solvent-free conditions researchgate.net. This approach significantly minimizes the use of organic solvents and reduces waste, aligning with core green chemistry principles researchgate.net.

Mild Reaction Conditions: The industrial carbonylation of amines with carbon monoxide and sulfur for S-alkyl thiocarbamates, which proceeds under mild conditions (1 atm, 20 °C), represents a more energy-efficient synthesis route compared to traditional methods that might require harsher conditions google.com.

Molecular and Biochemical Mechanisms of Tiocarbazil Action

Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis by Tiocarbazil

This compound is classified as a selective herbicide that inhibits lipid synthesis. guidetopharmacology.orguni.lu Specifically, it is recognized as a very long-chain fatty acid (VLCFA) inhibitor, a mode of action that places it within Group 15 of the Weed Science Society of America (WSSA) and Herbicide Resistance Action Committee (HRAC) classifications (formerly Group 8). uni.lunih.govfishersci.co.uknih.govlabsolu.cafishersci.chherts.ac.ukchem960.com

Elucidating Specific Enzymatic Targets within VLCFA Biosynthesis Pathways

The primary enzymatic target for Group 15 herbicides, including thiocarbamates like this compound, is the very long-chain fatty acid synthase (VLCFA synthase), also known as 3-ketoacyl-CoA synthase. nih.govnih.gov This enzyme plays a crucial role in the initial, rate-limiting step of VLCFA elongation. nih.gov The process of VLCFA elongation occurs within the endoplasmic reticulum of plant cells. nih.govnih.gov The mechanism of inhibition involves a conserved, reactive cysteinyl sulfur located in the active site of the VLCFA synthase. This sulfur performs a nucleophilic attack on either the natural substrate, fatty acyl-CoA, or the herbicide molecule itself, thereby disrupting the enzymatic activity. nih.govnih.gov

Downstream Physiological Consequences of VLCFA Inhibition in Target Organisms

Very long-chain fatty acids are indispensable components of various plant structures, including cell membranes, waxes, and cuticles. nih.gov They are fundamental for proper plant growth and development. nih.gov The inhibition of VLCFA synthesis by compounds like this compound leads to significant phytotoxicity. This disruption manifests primarily as inhibited shoot development, which consequently prevents the emergence and growth of susceptible weeds. nih.govnih.gov Beyond structural components, VLCFA inhibition can also interfere with the biosynthesis of other vital plant compounds, such as isoprenoids, flavonoids (types of proteins), and gibberellins, due to the disruption of kaurene synthesis. nih.gov Physiological studies have consistently demonstrated that such inhibition directly impacts lipid synthesis and the formation of protective cuticle waxes in plants. nih.govuni.lu

Investigation of Acetylcholinesterase Inhibition within the Thiocarbamate Class, Including this compound

As a member of the thiocarbamate class, this compound belongs to a group of compounds where some members are known to inhibit acetylcholinesterase (AChE). herts.ac.ukalfa-chemistry.comnih.govuni.lu

Comparative Studies with Other Cholinesterase-Modulating Compounds

While the thiocarbamate class generally includes compounds that can inhibit acetylcholinesterase, specific comparative studies detailing this compound's AChE inhibition profile against other cholinesterase-modulating compounds are not extensively documented in the provided literature. However, it is established that certain thiocarbamates, such as EPTC, Molinate, Pebulate, and Cycloate, share the common mechanism of acetylcholinesterase inhibition. herts.ac.ukalfa-chemistry.comnih.gov The mechanism of cholinesterase inhibition by carbamates is characterized as pseudo-irreversible. This involves the carbamylation of the active-site serine residue of the enzyme, which temporarily prevents substrate hydrolysis. The carbamylated enzyme subsequently undergoes a slow hydrolysis, leading to the regeneration of the active enzyme.

Neurobiological and Cholinergic System Implications of this compound

For thiocarbamates that act as acetylcholinesterase inhibitors, the primary neurobiological implication is the accumulation of acetylcholine (B1216132) in the synaptic cleft. herts.ac.ukalfa-chemistry.com This excessive buildup of the neurotransmitter leads to continuous transmission of nerve impulses, resulting in uninterrupted muscle contractions and overstimulation of nicotinic and muscarinic receptors. herts.ac.ukalfa-chemistry.com Interference with acetylcholinesterase, an enzyme essential for terminating synaptic transmission, is recognized as a neurotoxic mechanism. herts.ac.ukalfa-chemistry.com While this compound is a thiocarbamate, and thus conceptually part of this class, direct research specifically detailing its neurobiological effects or implications for the cholinergic system in the context of its herbicidal application is limited in the provided information. One study mentions this compound in the context of brain metabolite profiles in mouse models of methamphetamine addiction, but this does not directly elaborate on its acetylcholinesterase inhibition or neurobiological effects as a herbicide.

Metabolism and Biotransformation Pathways of Tiocarbazil

Microbial Degradation of Tiocarbazil

Enzymatic Mechanisms Governing Microbial Transformation of this compound

Microbial degradation plays a significant role in the environmental dissipation of thiocarbamate herbicides, including this compound. cambridge.org Certain bacterial genera, such as Bacillus species, have demonstrated the potential to degrade or transform this compound and other toxic substances. researchgate.net While specific enzymatic mechanisms directly linked to the microbial transformation of this compound are not extensively detailed in available literature, the biodegradation of thiocarbamates by microorganisms often involves enzymatic processes akin to those observed in other xenobiotic transformations.

Generally, microbial degradation of herbicides can involve enzymes like monooxygenases, which can introduce hydroxyl groups, or other enzymes that facilitate the cleavage of specific bonds, leading to detoxification or further breakdown. google.com For sulfur-containing compounds like thiocarbamates, reactions such as sulfoxidation, where the sulfur atom is oxidized, are common in metabolic pathways and could be mediated by microbial enzymes. nih.gov The ability of microbes to break down these compounds contributes significantly to their field dissipation, preventing prolonged environmental persistence. cambridge.org

Comprehensive Identification and Characterization of this compound Metabolites

The metabolism and biotransformation of this compound, consistent with the general pathways for thiocarbamates, involve several key enzymatic reactions. In animal studies, this compound is almost entirely eliminated within seven days following oral administration, with metabolites excreted in the urine and unchanged compound in the faeces. researchgate.net Only minimal concentrations of this compound and its metabolites are detected in blood and major organs 48 hours post-administration. researchgate.net

Two primary metabolic pathways are recognized for thiocarbamates. The first pathway involves sulfoxidation, followed by conjugation with glutathione. nih.gov This conjugation product is subsequently cleaved to a cysteine derivative, which is then metabolized into a mercapturic acid compound. nih.gov The second major pathway entails the oxidation of the sulfur atom to a sulfoxide (B87167), which can be further oxidized to a sulfone. nih.gov Additionally, hydroxylation reactions can occur, forming compounds that integrate into the carbon metabolic pool. nih.gov

Table 1: this compound and Expected Metabolite Types

| Compound Name | PubChem CID | Expected Metabolite Type |

| This compound | 37523 | Parent Compound |

| This compound Sulfoxide | Not readily available | Oxidation product of sulfur |

| This compound Sulfone | Not readily available | Further oxidation product of sulfoxide |

| Hydroxylated this compound | Not readily available | Product of hydroxylation |

| This compound Glutathione Conjugate | Not readily available | Conjugation product |

| This compound Cysteine Derivative | Not readily available | Cleavage product of glutathione conjugate |

| This compound Mercapturic Acid | Not readily available | Further metabolism product of cysteine derivative |

Environmental Dynamics and Ecotoxicological Implications of Tiocarbazil

Environmental Fate and Persistence Studies of Tiocarbazil

The environmental fate of this compound is influenced by various processes, including its interaction with soil, volatilization, photodegradation, and microbial activity. These dynamics determine its persistence and potential for environmental mobility.

Soil Adsorption, Leaching Potential, and Environmental Mobility of this compound

This compound exhibits strong adsorption to soil, leading to its predominant localization within the uppermost soil layer. agropages.com Its adsorption coefficient (Kom) is reported as 1711. agropages.com As a member of the thiocarbamate class of herbicides, this compound generally demonstrates low mobility in soils, particularly those with high organic matter content, which limits its leaching potential. cambridge.orgresearchgate.net

Volatilization Dynamics and Associated Environmental Losses of this compound

Volatilization can contribute to environmental losses of this compound. The compound has a vapor pressure of 93 mPa at 50 °C. agropages.com Thiocarbamate herbicides, including this compound, are known to be susceptible to volatilization losses, especially when applied to warm soils and not adequately incorporated. cambridge.orgresearchgate.net

Photodegradation Pathways and Identification of Photoproducts of this compound

This compound undergoes photodegradation when exposed to sunlight or ultraviolet light. smolecule.com This degradation process typically follows first-order kinetics and involves the cleavage of C–S bonds. smolecule.com The reaction yields sulfoxides and other derivative compounds, which can subsequently decompose into simpler substances. smolecule.com Despite these degradation pathways, this compound has shown a degree of stability, remaining stable for 100 hours in an aqueous solution when exposed to sunlight. agropages.com

Microbial Degradation Processes in Various Environmental Compartments

Microbial activity plays a significant role in the degradation of this compound in the environment. The compound undergoes rapid degradation due to the action of soil microorganisms, with approximately 50% of the applied this compound no longer present in the soil due to this process. agropages.com Furthermore, it has been observed that thiocarbamate herbicides can experience accelerated degradation in soils that have been previously exposed to thiocarbamates, attributed to the proliferation of specific microbes capable of breaking them down. cambridge.orgresearchgate.net

Ecotoxicological Assessment in Non-Target Organisms

The ecotoxicological assessment of this compound evaluates its potential impact on non-target organisms within various environmental compartments.

Aquatic Ecotoxicity Studies of this compound (e.g., fish, aquatic flora)

This compound is classified as toxic to aquatic life with long-lasting effects. nih.gov Studies on its aquatic ecotoxicity indicate moderate toxicity to fish species. The acute 96-hour median lethal concentration (LC₅₀) for several fish species is reported to be greater than 8 mg/l. agropages.comherts.ac.uk For other aquatic invertebrates, specifically the mollusc Australorbis glabratus, the LC₅₀ is greater than 60 mg/l. agropages.com Specific ecotoxicity data for aquatic flora (plants) for this compound were not found in the available literature.

Aquatic Ecotoxicity Data for this compound

| Organism Type | Species | Endpoint (Exposure Time) | Value | Toxicity Classification |

| Fish | Several fish species | LC₅₀ (96 hours) | > 8 mg/l agropages.comherts.ac.uk | Moderate herts.ac.uk |

| Aquatic Mollusc | Australorbis glabratus | LC₅₀ (unspecified) | > 60 mg/l agropages.com | - |

Terrestrial Ecotoxicity Assessment on Soil Organisms and Wildlife

The environmental impact of this compound on terrestrial ecosystems is a critical area of research, focusing on its effects on non-target organisms, including soil organisms and wildlife. Studies assess its persistence in soil and water, potential for leaching, and impact on non-target organisms. smolecule.com

Soil Organisms: this compound is strongly adsorbed by soil, where it largely localizes in the uppermost layer. agropages.com It undergoes rapid degradation in soil, primarily due to the activity of soil microorganisms. agropages.com While microbial degradation is a key environmental fate process for this compound, specific detailed research findings regarding its direct toxicity (e.g., LC50 or NOEC values) to soil microorganisms, earthworms, or collembola are not extensively reported in the available literature. One source indicates "no data" or "-" for acute 14-day LC₅₀ for earthworms, chronic NOEC for earthworm reproduction, and effects on soil microorganisms and collembola. herts.ac.uk

Wildlife (Mammals and Birds): Available ecotoxicological data for terrestrial wildlife, specifically mammals and birds, indicate a low acute toxicity for this compound.

Mammals: Acute oral toxicity studies in various mammalian species have shown high LD₅₀ values, suggesting low toxicity. For rats, rabbits, and guinea pigs, the acute oral LD₅₀ is reported to be greater than 10,000 mg of technical material per kilogram of body weight (>10,000 mg tech./kg). agropages.com For mice, the acute oral LD₅₀ is 8,000 mg/kg. agropages.com A short-term dietary No Observed Effect Level (NOEL) for rats was reported as >1000 mg/kg. herts.ac.uk

Birds: Similarly, acute oral toxicity studies in birds have also indicated low toxicity. The acute oral LD₅₀ for chickens, pheasants, and quail is reported to be greater than 10,000 mg of technical material per kilogram of body weight (>10,000 mg tech./kg). agropages.com Another source confirms an acute LD₅₀ for Phasianidae (pheasants) of >10,000 mg/kg. herts.ac.uk

Insects (Honeybees): this compound is considered not hazardous to honeybees. agropages.com

Table 1: Terrestrial Ecotoxicity Data for this compound

| Organism Group | Species | Endpoint | Value (mg/kg bw or diet) | Source |

| Mammals | Rat | Acute Oral LD₅₀ | >10,000 | agropages.com |

| Mouse | Acute Oral LD₅₀ | 8,000 | agropages.com | |

| Rabbit | Acute Oral LD₅₀ | >10,000 | agropages.com | |

| Guinea Pig | Acute Oral LD₅₀ | >10,000 | agropages.com | |

| Rat | Short-term dietary NOEL | >1,000 | herts.ac.uk | |

| Birds | Chicken | Acute Oral LD₅₀ | >10,000 | agropages.com |

| Pheasant | Acute Oral LD₅₀ | >10,000 | agropages.comherts.ac.uk | |

| Quail | Acute Oral LD₅₀ | >10,000 | agropages.com | |

| Insects | Honeybees | Hazard | Not hazardous | agropages.com |

Methodologies for Environmental Risk Assessment of this compound

Environmental Risk Assessment (ERA) of pesticides like this compound is a systematic approach designed to identify, evaluate, mitigate, and control potential hazards to the environment. environmentclearance.nic.ineuropa.eu This process involves examining a pesticide's environmental fate and ecotoxicology to evaluate its potential risks. europa.eu The general methodology for environmental risk assessment typically involves three main steps: risk scoping and preliminary risk assessment, detailed risk assessment, and communication of residual risk. inpex.com.au

The core steps of an ERA, as outlined by various regulatory bodies, include:

Hazard Identification: This step involves identifying the intrinsic hazardous properties of the chemical, such as its toxicity to different organisms. europa.eu

Hazard Characterization: Quantifying the dose-response relationship for the identified hazards. For ecotoxicology, this involves determining toxicity endpoints (e.g., LC₅₀, EC₅₀, NOEC/NOEL) for a range of non-target organisms representative of different environmental compartments (e.g., soil organisms, terrestrial wildlife). europa.eucore.ac.uk

Exposure Assessment: This step evaluates the potential concentrations of the chemical in various environmental compartments (e.g., soil, water, air) and the potential for organisms to be exposed to these concentrations. It considers factors such as application rates, environmental distribution, persistence (e.g., degradation half-life), and bioaccumulation potential. europa.eucore.ac.uk For this compound, its strong adsorption to soil and rapid microbial degradation are key considerations in exposure assessment within terrestrial environments. agropages.com Photodegradation is also a relevant degradation pathway. smolecule.comagropages.comscispace.com

Risk Characterization: This final step integrates the hazard and exposure assessments to determine the likelihood and severity of potential adverse effects. europa.eucore.ac.uk This often involves comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) for various organisms. eeer.org If the PEC/PNEC ratio indicates a potential risk, further refined assessments or risk mitigation measures may be required. core.ac.uk

The methodologies also emphasize the importance of considering a broad range of non-target organisms, including plants, bees, beneficial arthropods, birds, and mammals. core.ac.uk While some data exist for this compound's effects on mammals, birds, and honeybees, the absence of comprehensive data for soil organisms like earthworms and collembola highlights potential data gaps that would need to be addressed for a complete terrestrial ecotoxicity assessment. herts.ac.uk Understanding interactions with environmental factors like soil type and moisture levels is also crucial for optimizing application and minimizing adverse effects. smolecule.com

Advanced Analytical Methodologies for Tiocarbazil Detection and Quantification

Chromatographic Techniques in Tiocarbazil Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, offer high selectivity and sensitivity for the analysis of this compound. These techniques are indispensable for separating this compound from matrix interferences and providing robust identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound

Gas Chromatography-Mass Spectrometry (GC-MS), especially its tandem variant (GC-MS/MS), is a widely utilized technique for the analysis of volatile and semi-volatile pesticide residues, including this compound. This method provides high sensitivity and matrix selectivity, making it suitable for routine pesticide analysis even in challenging sample types. mytracefinder.com

Sample preparation often involves extraction procedures like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which employs acetonitrile (B52724) extraction followed by dispersive solid-phase extraction (dSPE) clean-up. eurl-pesticides.eulcms.czlabrulez.com For instance, in the analysis of pesticide residues in fruit jam, samples were extracted with acetonitrile and then cleaned up with primary-secondary amine (PSA) sorbent prior to GC-MS/MS detection. lcms.czlabrulez.com

GC-MS/MS systems, such as triple quadrupole instruments, are configured to achieve enhanced analyte selectivity. mytracefinder.comlabrulez.com The use of timed-Selected Reaction Monitoring (t-SRM) allows for the detection of numerous pesticide compounds in a single run without compromising sensitivity for individual compounds. mytracefinder.com Analytical columns like the DB-5 MS film or Thermo Scientific TR-Pesticide columns are commonly employed for chromatographic separation. labrulez.comresearchgate.net Injection volumes can be as low as 1.0 µL for direct splitless analysis of acetonitrile extracts, simplifying the sample preparation procedure while meeting performance criteria. lcms.czlabrulez.com

Quantitative calibrations are performed using matrix-matched standards, demonstrating excellent linearity and precision over relevant concentration ranges, which is essential for controlling Maximum Residue Levels (MRLs). mytracefinder.com For this compound, specific Multiple Reaction Monitoring (MRM) transitions are monitored for identification and quantification.

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 16.15 mytracefinder.comlcms.cz | 156.08 mytracefinder.comlcms.cz | 100.05 mytracefinder.comlcms.cz | 8 mytracefinder.comlcms.cz |

| This compound | 16.15 mytracefinder.comlcms.cz | 279.10 mytracefinder.comlcms.cz | 156.07 mytracefinder.comlcms.cz | 6 mytracefinder.comlcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Residue Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the technique of choice for confirmatory analysis and quantification of a wide range of pesticide residues, including this compound, particularly those that are less volatile or thermally unstable. nih.govchrom-china.comeurl-pesticides.eu Its ability to detect hundreds of compounds in a single analysis offers unmatched sensitivity and selectivity, largely due to the large number of Multiple Reaction Monitoring (MRM) transitions that can be monitored.

Sample preparation often involves acetonitrile extraction, sometimes followed by partitioning and dispersive solid-phase extraction (dSPE) clean-up, such as the QuEChERS method. eurl-pesticides.eulcms.czchrom-china.comeurl-pesticides.eu For instance, pesticides in red cabbage were extracted using acetonitrile-acetic acid and then cleaned up by automatic solid-phase extraction. chrom-china.com For cereal samples, an acetonitrile/water/formic acid mixture has been used for multi-analyte extraction. nih.gov

Chromatographic separation in LC-MS/MS is typically achieved using reversed-phase columns like ZORBAX SB-C18 or Accuity UPLC BEH C18, with mobile phases consisting of aqueous solutions (e.g., 0.1% formic acid with 5 mmol/L ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile or methanol) under gradient elution programs. chrom-china.comeurl-pesticides.eu Electrospray ionization (ESI) in positive ion mode is commonly used for detection. chrom-china.com

Method validation studies for this compound and other pesticides in cereals using LC-MS/MS have shown good performance characteristics. For example, a validation report indicated that this compound could be quantified at a limit of quantification (LOQ) of 0.1 mg/kg in cereal matrices, with an average relative recovery of 75% and a relative standard deviation (RSD) of repeatability of 19%. eurl-pesticides.eu Another method for pesticides in red cabbages achieved recoveries in the range of 65.7%-118.4% with RSDs between 0.9%-19.7% at LOQ levels. chrom-china.com

| Compound | Matrix | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|

| This compound | Cereals (Barley, Oat, Rice, Wheat) | 0.10 eurl-pesticides.eu | 75 eurl-pesticides.eu | 19 eurl-pesticides.eu | eurl-pesticides.eu |

| This compound | Red Cabbage | Not specified (within tested range) | 65.7-118.4 (at LOQ) chrom-china.com | 0.9-19.7 (at LOQ) chrom-china.com | chrom-china.com |

High-Performance Liquid Chromatography (HPLC) in this compound Research

High-Performance Liquid Chromatography (HPLC) plays a role in this compound research, particularly for purity assessment and potentially in certain analytical contexts. While LC-MS/MS has largely superseded standalone HPLC for multi-residue pesticide analysis due to its superior sensitivity and selectivity, HPLC remains valuable for specific applications. For instance, this compound reference standards are often characterized for purity using HPLC, with purities typically exceeding 95%. lgcstandards.com In broader research, HPLC methods have been developed for the assessment of various herbicides, and this compound has been mentioned in the context of compounds detected alongside other substances in complex biological extracts, highlighting the utility of chromatographic separation prior to detection. researchgate.netmdpi.com

Advanced Spectroscopic and Electrochemical Methods for this compound

Beyond chromatography, spectroscopic and electrochemical techniques offer alternative or complementary approaches for the characterization and detection of this compound.

Development of Electrochemical Sensors for this compound Detection

The development of electrochemical sensors represents a promising alternative for the rapid, low-cost, and portable detection of pesticides. asau.ru These sensors integrate a biological element that recognizes the analyte with a transducer that converts the biochemical signal into an electrical one. asau.ru While direct evidence of developed electrochemical sensors specifically for this compound is limited in the provided information, this compound has been mentioned in the context of substances that can be detected using electrochemical methods. vliz.beircwash.org

Electrochemical transducers are particularly popular for pesticide detection due to their high sensitivity. asau.ru Research in this area often focuses on developing affinity biosensors and magnetosensors for food residues, including pesticides. researchgate.net For example, competitive electrochemical immunosensing strategies have been shown to achieve required detection limits for herbicides in potable water and orange juice, utilizing magnetic beads for efficient biological reactions. researchgate.net This suggests a potential avenue for future research into dedicated electrochemical sensors for this compound, leveraging the advantages of such systems for on-site and rapid analysis.

Advanced Research Directions and Future Perspectives for Tiocarbazil Studies

Exploration of Novel Applications Beyond Primary Herbicidal Use

While Tiocarbazil's primary utility lies in weed control, its chemical properties and metabolic pathways suggest potential for investigation in other biological contexts.

Recent metabolomics studies have identified this compound as a detected metabolite in biological systems, indicating its presence and transformation within living organisms. For instance, this compound was identified in a liquid chromatography-mass spectrometry (LC-MS) based metabolomics study investigating brain metabolite profiles in mouse models of methamphetamine addiction. nih.gov This detection highlights its potential as a metabolite that can be observed and quantified in biological matrices. nih.gov

Thiocarbamates, as a class, undergo specific metabolic pathways in mammals, including sulfoxidation and conjugation with glutathione (B108866), leading to the formation of cysteine derivatives and mercapturic acid compounds. nih.gov Another metabolic route involves the oxidation of sulfur to a sulfoxide (B87167), which can then be further oxidized to a sulfone, or undergo hydroxylation to compounds that integrate into the carbon metabolic pool. nih.gov The detection of this compound or its specific transformation products in biological samples could open avenues for its investigation as a biomarker, signaling exposure or metabolic processes in broader biological or environmental health contexts. iloencyclopaedia.orgeurl-pesticides.euwrc.org.zauantwerpen.be

Table 1: this compound as a Detected Metabolite

| Context of Detection | Detection Method | Significance | Reference |

| Mouse brain tissue (methamphetamine addiction model) | LC-MS based metabolomics | Identified as a metabolite, suggesting presence and metabolic processing in a biological system. | nih.gov |

Computational Chemistry and In Silico Modeling of this compound Interactions

Computational chemistry and in silico modeling offer powerful tools for understanding the molecular interactions, properties, and potential environmental fate of chemical compounds like this compound without extensive laboratory experimentation. researchgate.netemblasproject.org These approaches can provide insights into its herbicidal mechanism, environmental degradation, and potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses can correlate the chemical structure of this compound with its biological activity or physicochemical properties, respectively. researchgate.netscielo.org.boemblasproject.org For example, this compound has been included in subspace clustering analyses of chemical pesticides, where molecular descriptors were calculated from databases like the Pesticides Properties DataBase (PPDB). scielo.org.bo Such studies can help predict properties like vapor pressure and understand structural similarities with other pesticides. scielo.org.bo

Molecular docking studies, commonly used in drug discovery, could be applied to this compound to predict its binding affinity and interaction modes with specific plant enzymes or proteins that are targets of thiocarbamate herbicides, or with enzymes involved in its environmental degradation. nih.govnih.govdovepress.com This can deepen the understanding of its mode of action at an atomic level and potentially guide the design of more selective or environmentally benign derivatives. Furthermore, in silico toxicology approaches can be utilized to assess its environmental and biological intelligence, predicting potential effects on non-target organisms. researchgate.netepa.gov

Table 2: Applications of Computational Chemistry and In Silico Modeling for this compound Studies

| Computational Approach | Potential Application for this compound | Relevant Research Context |

| QSAR/QSPR Analysis | Correlating chemical structure with herbicidal activity or environmental properties (e.g., vapor pressure). | Subspace clustering analysis of pesticides, molecular descriptor calculation. scielo.org.boemblasproject.org |

| Molecular Docking | Predicting binding interactions with plant enzymes or environmental degradation enzymes. | Understanding mode of action, guiding derivative design. nih.govnih.govdovepress.com |

| In Silico Toxicology | Assessing potential environmental and biological effects. | Predicting non-target organism impacts. researchgate.netepa.gov |

Regulatory Science and Evolving Environmental Standards for this compound

Regulatory science plays a crucial role in managing the use of pesticides like this compound, ensuring their safe application and minimizing environmental impact. This compound is subject to various environmental standards and regulatory oversight globally. econstor.eucgiar.org

Regulatory bodies establish Maximum Residue Limits (MRLs) for pesticides, including this compound, in food and feed products to protect human health. For instance, the European Commission (EC) sets such limits under regulations like EC no. 396/2005. This necessitates the development and validation of robust analytical methods, such as multi-residue methods using gas chromatography-mass spectrometry (GC-MS/MS) or liquid chromatography-mass spectrometry (LC-MS/MS), for screening and quantifying this compound in various matrices like fruits, vegetables, and water. eurl-pesticides.eubmwet.gv.at The continuous refinement of these analytical techniques allows for the detection of pesticides at very low levels, supporting compliance with evolving environmental standards and water quality criteria for organic compounds. eurl-pesticides.eubmwet.gv.at

Table 3: Key Aspects of Regulatory Science for this compound

| Regulatory Aspect | Description | Reference |

| International Conventions | Listed under the Rotterdam Convention, indicating international trade regulations for hazardous chemicals and pesticides. | econstor.eu |

| Reference Standards | Available reference standards for environmental testing, crucial for regulatory compliance and analytical method validation. | cgiar.org |

| Maximum Residue Limits (MRLs) | Subject to MRLs in food and feed, as set by regulatory bodies (e.g., EC no. 396/2005), requiring continuous monitoring. | |

| Analytical Monitoring | Monitored using advanced multi-residue methods (e.g., GC-MS/MS, LC-MS/MS) in various environmental and food matrices. | eurl-pesticides.eubmwet.gv.at |

Future Research on this compound within Sustainable Agricultural Frameworks

The global shift towards sustainable agriculture emphasizes practices that reduce environmental impact while maintaining productivity. researchgate.netfrontiersin.orgsustainableagriculture.ecoresearchgate.netfao.orgmdpi.com As a synthetic herbicide, future research on this compound within sustainable agricultural frameworks would focus on optimizing its use to align with these principles.

常见问题

Q. What are the standard methods for synthesizing Tiocarbazil (C₁₆H₂₅NOS) and ensuring purity?

- Methodological Answer : this compound is synthesized via S-benzylation of di-sec-butylthiocarbamate. Key steps include:

Reaction Optimization : Use stoichiometric control (e.g., benzyl chloride:amine ratio) to minimize byproducts.

Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol.

Purity Validation : Confirm via HPLC (C18 column, mobile phase: 70% acetonitrile/30% water, 1.0 mL/min flow rate) and NMR (¹H/¹³C) to verify absence of unreacted precursors or isomers .

- Critical Parameters : Monitor reaction temperature (40–60°C) to prevent thermal degradation.

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis.

- Stability Monitoring : Conduct periodic HPLC analysis (e.g., every 3 months) to detect degradation products like thiourea derivatives. Use mass spectrometry (LC-MS) for trace-level identification .

Q. What are the primary spectroscopic techniques for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm structural integrity via characteristic peaks (e.g., benzyl CH₂ at δ 3.8–4.1 ppm, sec-butyl CH₃ at δ 0.8–1.0 ppm).

- FT-IR : Validate thiocarbamate C=S stretch at 1150–1250 cm⁻¹.

- Elemental Analysis : Match experimental C/H/N/S values to theoretical (C: 68.77%, H: 8.97%, N: 5.01%, S: 11.46%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported herbicidal efficacy across studies?

- Methodological Answer :

- Data Triangulation : Compare bioassay protocols (e.g., pre- vs. post-emergence application, plant species variability).

- Environmental Variables : Replicate experiments under controlled humidity (60–80%) and soil pH (5.5–7.0) to isolate confounding factors.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of efficacy differences. Publish raw data in supplementary materials for transparency .

Q. What HPLC conditions are optimal for separating this compound from its degradation products?

- Methodological Answer :

- Column : Newcrom R1 (3 µm, 150 × 4.6 mm) for mixed-mode retention.

- Mobile Phase : Gradient of MeCN (50% → 80%) in 0.1% phosphoric acid (pH 2.5) over 15 minutes.

- Detection : UV at 254 nm for thiocarbazil; MS/MS (m/z 280 → 121) for degradants.

- Validation : Include system suitability tests (resolution ≥2.0 between adjacent peaks) .

Q. How can computational modeling predict this compound’s environmental fate and metabolite pathways?

- Methodological Answer :

- Software Tools : Use EPI Suite for biodegradation half-life estimation or Gaussian for DFT-based reaction pathway simulations.

- Metabolite Prediction : Apply rule-based systems (e.g., SyGMa) to identify likely Phase I metabolites (e.g., S-oxidation to sulfoxide). Validate predictions with in vitro microsomal assays (rat liver S9 fraction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。